molecular formula C11H16BrN3 B1379576 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine CAS No. 1454301-28-0

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine

Cat. No. B1379576
M. Wt: 270.17 g/mol
InChI Key: WHSLCLOMSJQONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine” is a chemical compound. It has a similar structure to “1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine”, which has a molecular weight of 284.19 . Another related compound is “(5-Bromo-6-methylpyridin-2-yl)methanol” with a molecular weight of 202.05 .

Scientific Research Applications

Radiotracer Development for Neuroinflammation Imaging

Wang et al. (2018) synthesized a series of compounds, including a related compound to "1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine," for potential use as PET (Positron Emission Tomography) agents targeting the IRAK4 enzyme in neuroinflammation. This synthesis process highlights the compound's relevance in developing tools for neuroimaging and understanding neuroinflammatory processes at the molecular level (Wang et al., 2018).

Anticancer Activities

Research into novel Mannich bases derived from similar structural compounds has indicated moderate cytotoxic activity against prostate cancer cell lines, showcasing the potential of these compounds in developing anticancer therapies. Such studies emphasize the structural versatility and pharmacological potential of these compounds in targeting cancer cells (Demirci & Demirbas, 2019).

Enzyme Inhibition Modeling

The structural characteristics of "1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine" and its derivatives have been utilized to model the active sites of type 3 copper proteins, offering insights into the enzymatic mechanisms and the role of thioether groups in increasing catecholase activity. This type of research is fundamental for understanding enzyme functions and designing enzyme inhibitors (Merkel et al., 2005).

Development of Novel Pharmaceutical Agents

Further, compounds structurally related to "1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine" have been explored for their potential as ligands for serotonin receptors, specifically the 5-HT6 subtype, which is implicated in cognitive impairment. This research contributes to the development of new therapeutic agents for treating neurological disorders (Latacz et al., 2019).

properties

IUPAC Name

1-(5-bromo-6-methylpyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-9-10(12)3-4-11(13-9)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSLCLOMSJQONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine

Synthesis routes and methods

Procedure details

A solution of 3-bromo-6-chloro-2-methylpyridine (700 mg, 3.39 mmol) and 1-methylpiperazine (0.753 mL, 6.78 mmol) in DMF (4 mL) was heated in microwave reactor at 150° C. for 50 minutes. The mixture was subsequently purified via preparative HPLC, eluting with a gradient of 10-70% ACN (containing 0.035% TFA) in H2O (containing 0.05% TFA) to give the title compound.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0.753 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.